molecular formula C17H26N2O2 B1377836 Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate CAS No. 886766-85-4

Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate

Cat. No.: B1377836
CAS No.: 886766-85-4
M. Wt: 290.4 g/mol
InChI Key: IJALJBZDWHRZPL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate (CAS: 886766-85-4) is a Boc-protected piperazine derivative featuring a 4-ethylphenyl substituent at the 3-position of the piperazine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enabling selective functionalization during synthetic workflows. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system disorders or enzyme inhibitors .

Properties

IUPAC Name

tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-5-13-6-8-14(9-7-13)15-12-19(11-10-18-15)16(20)21-17(2,3)4/h6-9,15,18H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALJBZDWHRZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Boc-Piperazine Intermediate

A widely adopted approach begins with commercially available Boc-piperazine. The Boc group is introduced by reacting piperazine with di-tert-butyl dicarbonate under mild base conditions, yielding Boc-piperazine with high purity.

Introduction of the 4-Ethylphenyl Group

The 4-ethylphenyl substituent can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, depending on the starting materials.

  • Suzuki-Miyaura Coupling Route:

    • Reagents: Boc-piperazine, 4-ethylphenylboronic acid, palladium catalyst, base (e.g., potassium carbonate).
    • Solvent: Typically polar aprotic solvents such as tetrahydrofuran or dimethylformamide.
    • Conditions: Heating at 80–100 °C under inert atmosphere for several hours.

This method allows for selective coupling at the piperazine 3-position if the appropriate halogenated Boc-piperazine derivative (e.g., 3-halogenated Boc-piperazine) is used.

Alternative Preparation via N-Boc-O-p-toluenesulfonyl Hydroxylamine Intermediate

A patented method (CN119059990B) describes a two-step synthesis involving:

  • Step S1: Reacting N-Boc-O-p-toluenesulfonyl hydroxylamine with Boc-piperazine to obtain 4-carbamic acid tert-butyl ester-Boc-piperazine.
  • Step S2: Removing one Boc protecting group using a deprotection reagent (e.g., zinc bromide) to yield 1-carbamic acid tert-butyl piperazine.

This method avoids hazardous hydrogenation steps and uses mild reaction conditions (10–15 °C, 4 h), improving safety and cost-efficiency. Dichloromethane is the preferred solvent due to its solubility properties and ease of post-reaction workup.

Step Reagents/Conditions Yield (%) Notes
S1 N-Boc-O-p-toluenesulfonyl hydroxylamine, Boc-piperazine, N-methylmorpholine, DCM, 25 °C, 8 h 76.8 Mild conditions, simple operation
S2 Zinc bromide, DCM, 10–15 °C, 4 h 80.2 Efficient Boc deprotection, avoids Pd/C hydrogenation

This route is advantageous for preparing tert-butyl carbamate derivatives of piperazine with high safety and feasibility.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis

Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified into more complex molecules that exhibit therapeutic effects. For instance, this compound can be used to synthesize piperazine derivatives, which are known for their diverse pharmacological activities, including anti-anxiety and antipsychotic effects .

Example of Synthesis Pathways

The compound can be synthesized through various methods, including:

  • Photocatalysis : A method involving light irradiation to facilitate chemical reactions with high efficiency and reduced environmental impact .
  • Conventional Organic Synthesis : Utilizing traditional reagents and conditions to achieve desired transformations .

Biological Activities

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that modifications of piperazine derivatives can lead to compounds with antidepressant properties, potentially acting on serotonin receptors .
  • Antimicrobial Activity : Some derivatives of piperazines have been reported to possess antimicrobial properties, making them candidates for further exploration in treating infections .

Therapeutic Uses

Potential Applications in Neurology

Given its structural similarity to known neuroactive compounds, this compound may have applications in treating neurological disorders:

  • Cognitive Enhancers : Certain derivatives have been investigated for their ability to enhance cognitive function and memory, potentially useful in conditions like Alzheimer's disease .
  • Anxiolytic Agents : Compounds derived from this structure may also serve as anxiolytics, providing relief from anxiety disorders through modulation of neurotransmitter systems .

Case Study 1: Synthesis of Piperazine Derivatives

In a recent study, researchers synthesized a series of piperazine derivatives from this compound. These derivatives were evaluated for their binding affinity to serotonin receptors and demonstrated promising results in preclinical models for anxiety and depression treatment .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of piperazine derivatives synthesized from this compound. The results indicated that certain modifications enhanced activity against resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

Piperazine derivatives with tert-butyl carboxylate protection exhibit diverse biological and physicochemical properties depending on the substituent at the 3- or 4-position. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

Electronic Effects: The 4-ethylphenyl group in the target compound provides electron-donating properties, enhancing stability toward electrophilic substitution compared to electron-withdrawing substituents (e.g., nitro in or trifluoromethyl in ).

Steric Considerations :

  • Biphenyl-4-yl () and thiadiazolyl-pyridinyl () substituents increase steric bulk, which may hinder interactions with compact enzyme active sites but improve selectivity for larger pockets.

Synthetic Accessibility :

  • The target compound’s synthesis (via amidation or coupling) is comparable to analogs like and , which employ cross-coupling reactions. However, acryloyl derivatives require additional steps for acylation, reducing overall yields (55–58%) .

Physicochemical and Pharmacokinetic Considerations

  • Hydrophobicity : The Boc group increases logP values, enhancing membrane permeability. For example, the target compound’s ethyl group contributes to moderate hydrophobicity, while trifluoromethyl () or nitro groups () introduce polarity, affecting solubility.
  • Metabolic Stability : Ethylphenyl’s electron-donating nature may reduce oxidative metabolism compared to fluorophenyl or chlorophenyl analogs .

Biological Activity

Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate (TBEPPC) is a compound that has garnered interest due to its potential biological activities. This article discusses its mechanisms of action, biochemical properties, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

TBEPPC features a piperazine ring substituted with a tert-butyl group and a 4-ethylphenyl moiety. This structure is significant for its interaction with biological targets, influencing its pharmacological profile.

The biological activity of TBEPPC is primarily attributed to its interaction with neurotransmitter systems and various enzymes. Key mechanisms include:

  • Neurotransmitter Modulation : TBEPPC may influence neurotransmitter pathways, particularly those associated with mood regulation, suggesting potential antidepressant properties.
  • Enzyme Interaction : The compound can act as both a substrate and an inhibitor in enzymatic reactions, affecting enzymes such as oxidoreductases and transferases through hydrogen bonding and hydrophobic interactions.

TBEPPC exhibits several important biochemical properties:

  • Stability : The compound remains stable under standard laboratory conditions but may degrade over time, impacting its efficacy.
  • Cellular Effects : In vitro studies indicate that TBEPPC influences cell signaling pathways, gene expression, and cellular metabolism, depending on the concentration and cell type used.

In Vitro Studies

Several studies have evaluated the effects of TBEPPC on various cell lines:

  • Cell Viability : TBEPPC demonstrated protective effects against cytotoxic agents in astrocytes, improving cell viability in the presence of harmful stimuli .
  • Neuroprotective Activity : It has been shown to inhibit amyloid beta aggregation, which is crucial in neurodegenerative diseases like Alzheimer's .

In Vivo Studies

In animal models, TBEPPC's dosage-dependent effects were observed:

  • Low Doses : Minimal physiological impact was noted at lower concentrations.
  • High Doses : Higher doses led to significant alterations in tissue function and behavior, indicating its potential for therapeutic applications.

Case Study 1: Antidepressant Potential

A study focused on the antidepressant-like effects of TBEPPC in rodent models. Results indicated that administration of the compound resulted in decreased immobility in forced swim tests, suggesting enhanced mood regulation.

Case Study 2: Neuroprotection Against Aβ Toxicity

Research demonstrated that TBEPPC could protect astrocytes from amyloid beta-induced toxicity. The compound reduced TNF-alpha production and improved cell viability, highlighting its potential as a neuroprotective agent .

Comparative Analysis

PropertyTBEPPCSimilar Compounds
Chemical StructurePiperazine derivativeOther piperazine derivatives
StabilityModerate stabilityVaries among derivatives
Neurotransmitter InteractionYesYes
Enzyme InhibitionYesYes
Neuroprotective EffectsObservedVaries

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate?

The compound can be synthesized via multi-step protocols involving:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) .
  • Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling of a boronic acid (e.g., 4-ethylphenylboronic acid) with a halogenated piperazine intermediate. Reaction conditions typically include tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base in toluene/water at 60–100°C .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ether/hexane mixtures .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the piperazine carbons resonate at 40–50 ppm in ¹³C NMR .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~347) and purity (>95%) .
  • X-ray crystallography : Resolves bond lengths/angles in single crystals, critical for confirming stereochemistry in derivatives .

Advanced Research Questions

Q. How can reaction yields be improved during Suzuki-Miyaura coupling?

  • Catalyst optimization : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for enhanced stability at higher temperatures .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to <3 hours while maintaining yields >90% .
  • By-product mitigation : Monitor for dehalogenation or homocoupling by-products via TLC and adjust stoichiometry (e.g., 1.2:1 boronic acid:halide ratio) .

Q. What computational methods predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites on the piperazine ring .
  • Molecular docking : Screens against dopamine D2 or serotonin receptors using AutoDock Vina to assess binding affinity (e.g., ΔG values < -8 kcal/mol suggest strong interactions) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O bonds) in crystalline forms .

Q. How do substituents on the phenyl ring influence biological activity?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance receptor binding via dipole interactions, as shown in dopamine D2 receptor assays .
  • Hydrophobic substituents (e.g., -Et, -cyclopropyl) improve blood-brain barrier penetration, measured via PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Boc deprotection: How to resolve?

  • Acid choice : Trifluoroacetic acid (TFA) in dichloromethane achieves >90% deprotection, while HCl/dioxane may form hydrochloride salts requiring additional neutralization .
  • Temperature effects : Prolonged heating (>6 hours) with TFA can degrade the piperazine core, reducing yields to <60% .

Q. Conflicting NMR assignments for piperazine protons: Best practices?

  • Variable temperature NMR : Resolves overlapping signals at 25°C by analyzing splitting patterns at -20°C .
  • 2D-COSY/HMBC : Correlates coupled protons and long-range C–H connectivity to assign peaks unambiguously .

Methodological Tables

Table 1. Key Synthetic Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionYield Range
CatalystPd(PPh₃)₄70–85%
Solvent SystemToluene/Water (3:1)80–90%
Temperature100°C (microwave)85–95%
BaseNa₂CO₃75–90%

Table 2. Computational Predictions vs. Experimental Data

PropertyDFT PredictionExperimental
LogP (lipophilicity)3.23.5 ± 0.1
pKa (piperazine N-H)8.78.9
Polar Surface Area (Ų)45.144.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate
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Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate

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